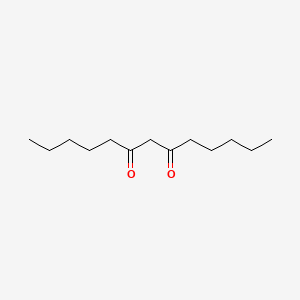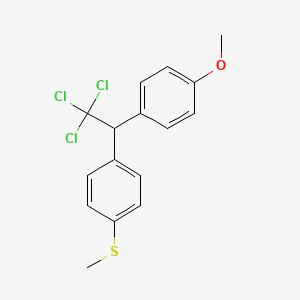
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane is an organic compound that features both methoxy and methylthio functional groups attached to a trichloroethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane typically involves the reaction of p-methoxybenzene and p-(methylthio)benzene with trichloroacetaldehyde under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane can undergo various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The trichloroethane backbone can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while reduction of the trichloroethane backbone may produce dichloroethane derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of methoxy and methylthio groups on biological systems.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Use in the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism by which 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy and methylthio groups may play a role in modulating the compound’s activity and specificity. The trichloroethane backbone may also influence the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1-dichloroethane
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trifluoroethane
- 2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloropropane
Uniqueness
2-(p-Methoxyphenyl)-2-(p-(methylthio)phenyl)-1,1,1-trichloroethane is unique due to the presence of both methoxy and methylthio groups on a trichloroethane backbone. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
34197-16-5 |
|---|---|
Formule moléculaire |
C16H15Cl3OS |
Poids moléculaire |
361.7 g/mol |
Nom IUPAC |
1-methoxy-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3OS/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
Clé InChI |
YHDIGZDVODUGOD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


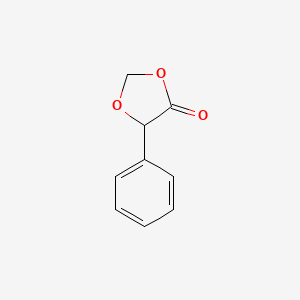
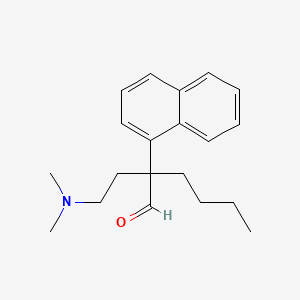
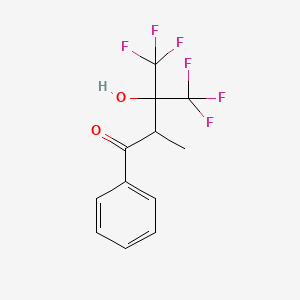
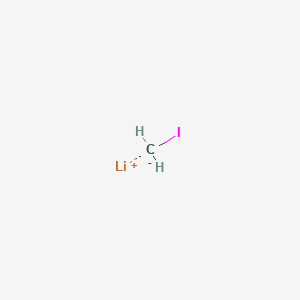
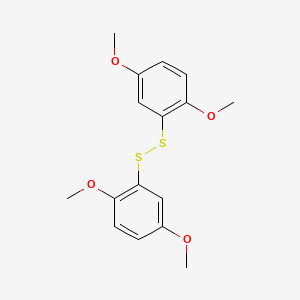

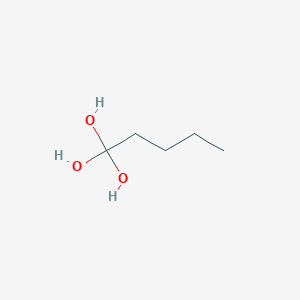
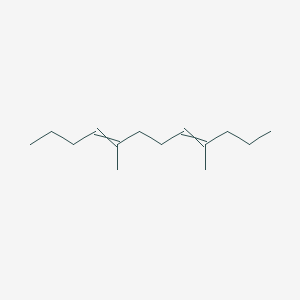
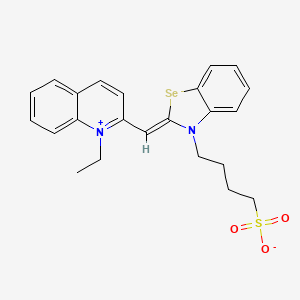
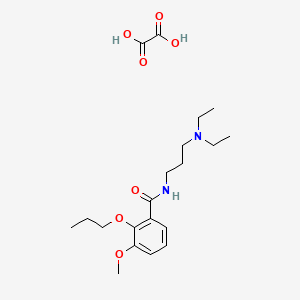
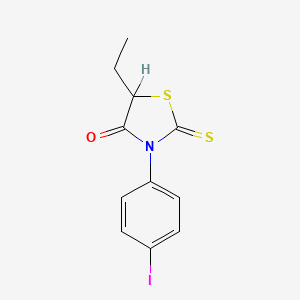
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
